![molecular formula C16H19N3O B13362225 {7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile is a synthetic compound that belongs to the class of 8-hydroxyquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The presence of the diethylamino group at the 7-position and the hydroxy group at the 8-position of the quinoline ring enhances its biological activity and makes it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of {7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile typically involves the Mannich reaction, where 8-hydroxyquinoline is reacted with formaldehyde and diethylamine . The reaction conditions usually include an acidic or basic catalyst to facilitate the formation of the Mannich base. The compound can be purified by recrystallization or chromatography techniques to obtain a high-purity product .
Chemical Reactions Analysis
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The diethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of {7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile involves its interaction with cellular targets. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair . It also affects ion channels and disrupts cellular signaling pathways, leading to cell death in cancer cells . The molecular targets and pathways involved include DNA, topoisomerases, and ion channels .
Comparison with Similar Compounds
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
7-Pyrrolidinomethyl-8-hydroxyquinoline: Exhibits similar cytotoxic activity but with different potency and selectivity.
7-Morpholinomethyl-8-hydroxyquinoline: Another Mannich base with distinct biological activities.
7-Piperidinomethyl-8-hydroxyquinoline: Shows different pharmacological properties compared to the diethylamino derivative.
These compounds share the 8-hydroxyquinoline core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[7-(diethylaminomethyl)-8-hydroxyquinolin-5-yl]acetonitrile |
InChI |
InChI=1S/C16H19N3O/c1-3-19(4-2)11-13-10-12(7-8-17)14-6-5-9-18-15(14)16(13)20/h5-6,9-10,20H,3-4,7,11H2,1-2H3 |
InChI Key |
GNYRYZLOMPBFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=CC=N2)C(=C1)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362142.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)
![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)
![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
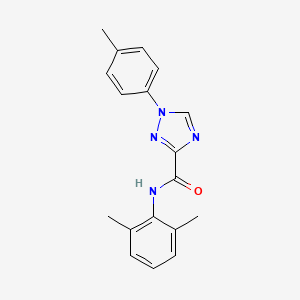
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
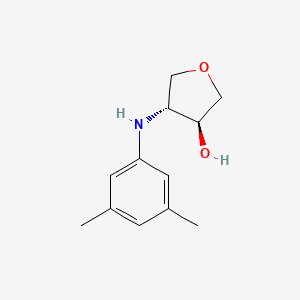
![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
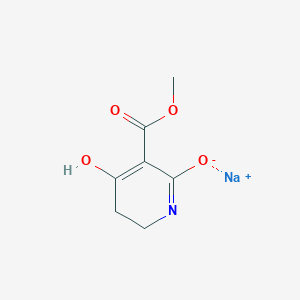
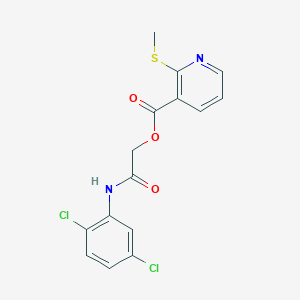
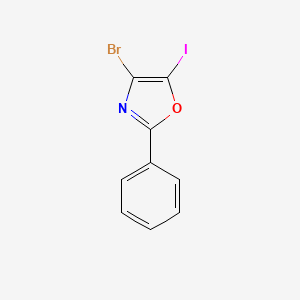
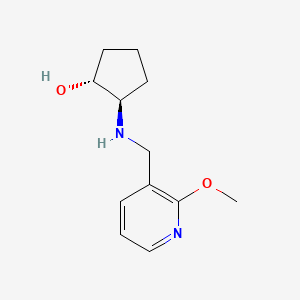

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
